molecular formula C18H15Cl2NO2 B288014 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B288014
M. Wt: 348.2 g/mol
InChI Key: DOVIVHXZCDQNDE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as E-2-(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in DNA replication and cell division. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine is its potential as a photosensitizer in photodynamic therapy. Another advantage is its potential as a new antimicrobial agent. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.

Future Directions

There are a number of future directions for the study of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine. One direction is the investigation of its potential as a new anticancer agent. Another direction is the investigation of its potential as a new antimicrobial agent. Additionally, further studies are needed to investigate its potential toxicity and to develop methods to mitigate any potential adverse effects.

Synthesis Methods

The synthesis of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine involves the reaction of 2,6-dichlorobenzaldehyde with 1,2-diethyl-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic anhydride and piperidine. The resulting product is then treated with ethylamine to obtain this compound(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine.

Scientific Research Applications

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one(3,4-dichlorophenyl)-N-(1,2-diethyl-1,2-dihydroquinolin-4-ylidene)ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

Molecular Formula

C18H15Cl2NO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Cl2NO2/c1-2-21-16-9-4-3-6-13(18(16)23)17(22)11-10-12-14(19)7-5-8-15(12)20/h3-11H,2H2,1H3,(H,21,23)/b11-10+

InChI Key

DOVIVHXZCDQNDE-ZHACJKMWSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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